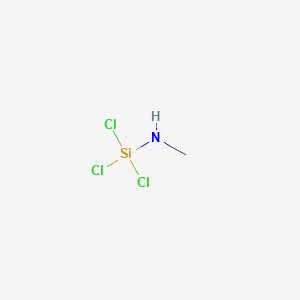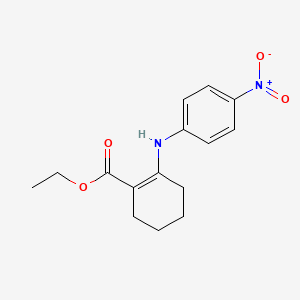![molecular formula C20H24N2O4 B14678057 2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] CAS No. 32669-30-0](/img/structure/B14678057.png)
2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] typically involves the reaction of 1,4-phenylenediamine with isobutyric acid in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 1,4-phenylenediamine and isobutyric acid.
Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole rings, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its stability and unique structural properties.
作用机制
The mechanism by which 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] exerts its effects involves interactions with specific molecular targets. The oxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
Diisobutyl phthalate: A phthalate ester with similar structural features but different functional groups.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: Another oxazole derivative with different substituents on the oxazole rings.
Uniqueness
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is unique due to its specific combination of oxazole rings and phenylene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
32669-30-0 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-2-[4-[4-(2-methylpropyl)-5-oxo-4H-1,3-oxazol-2-yl]phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H24N2O4/c1-11(2)9-15-19(23)25-17(21-15)13-5-7-14(8-6-13)18-22-16(10-12(3)4)20(24)26-18/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChI 键 |
CWSQHIFYUFIBTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
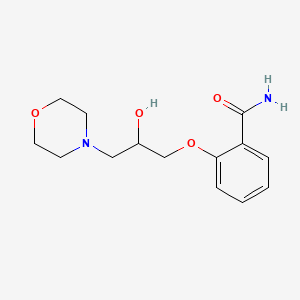
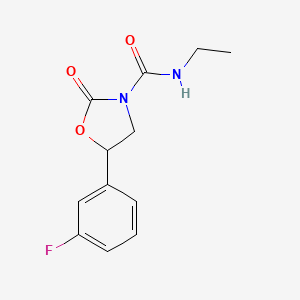


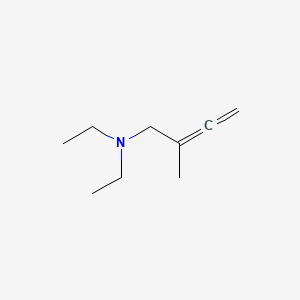

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
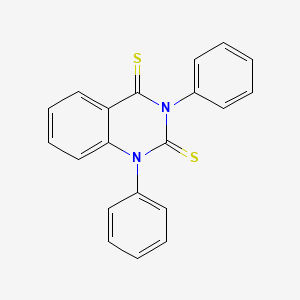
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
